Carfentrazone Ethyl-d5
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Overview
Description
Carfentrazone Ethyl-d5 is a deuterated analog of Carfentrazone-ethyl, a broad-spectrum, systemic, selective post-emergence triazolone herbicide. It is primarily used in agricultural settings to control broadleaf weeds in various crops such as rice, wheat, soybean, and corn . The deuterated form, this compound, is often used as an analytical standard in scientific research due to its stability and distinct isotopic signature .
Preparation Methods
The synthesis of Carfentrazone Ethyl-d5 involves several steps:
Chemical Reactions Analysis
Carfentrazone Ethyl-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carfentrazone, which is a metabolite of Carfentrazone-ethyl.
Hydrolysis: The ester moiety can be hydrolyzed to form F8426-chloropropionic acid.
Reduction: The compound can be reduced by hydrogen in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen, palladium catalysts, and oxidizing agents like OXONE® . The major products formed from these reactions are carfentrazone and F8426-chloropropionic acid .
Scientific Research Applications
Carfentrazone Ethyl-d5 is widely used in scientific research for various applications:
Agricultural Research: It is used to study the degradation dynamics and residue behavior of herbicides in soil and crops.
Environmental Studies: Researchers use it to investigate the stereoselective degradation behavior of herbicides in different soil types.
Analytical Chemistry: Due to its stable isotopic signature, it serves as an analytical standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses.
Mechanism of Action
Carfentrazone Ethyl-d5 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthetic pathway . This inhibition leads to the accumulation of peroxidative agents that disrupt cell membranes, causing chlorosis and necrosis in plants .
Comparison with Similar Compounds
Carfentrazone Ethyl-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:
Carfentrazone-ethyl: The non-deuterated form used widely as a herbicide.
Fenoxaprop-p-ethyl: Another herbicide used for controlling grass weeds.
Pinoxaden: A herbicide used for controlling grass weeds in cereal crops.
These compounds share similar herbicidal properties but differ in their specific targets and degradation behaviors.
Properties
Molecular Formula |
C15H14Cl2F3N3O3 |
---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |
InChI Key |
MLKCGVHIFJBRCD-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Origin of Product |
United States |
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